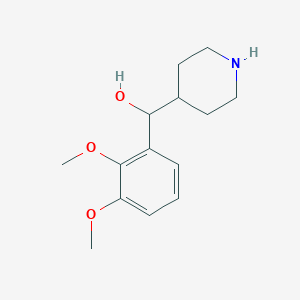

(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol

Description

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-5,10,13,15-16H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRHDSQWBVFQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447343 | |

| Record name | (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140235-25-2 | |

| Record name | α-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140235-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidinemethanol, α-(2,3-dimethoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanone

The ketone precursor is synthesized via Friedel-Crafts acylation. A solution of Boc-protected piperidine-4-carboxylic acid undergoes acylation with 2,3-dimethoxybenzoyl chloride in the presence of AlCl3. Deprotection of the Boc group using trifluoroacetic acid (TFA) yields (2,3-dimethoxyphenyl)(piperidin-4-yl)methanone with an 83% yield.

Key Reaction Conditions :

Sodium Borohydride Reduction to Methanol

The methanone intermediate is reduced using NaBH4 in methanol. Cooling the reaction to 0°C ensures controlled reduction, achieving near-quantitative conversion to the methanol derivative.

Optimized Parameters :

-

Reducing Agent : NaBH4 (2 equivalents).

-

Solvent : Methanol.

-

Temperature : 0°C, gradually warming to room temperature.

-

Yield : >95% after purification via silica gel chromatography.

Friedel-Crafts Acylation and Grignard Addition

N-Acetylation of Piperidine-4-carboxylic Acid

Adapting methodologies from α,α-diphenyl-4-piperidinemethanol synthesis, piperidine-4-carboxylic acid is acetylated using acetic anhydride or acetyl chloride. This step protects the amine, facilitating subsequent acylation.

Reaction Overview :

Acylation and Methanol Formation

The N-acetylated intermediate undergoes Friedel-Crafts acylation with 2,3-dimethoxyphenyl acyl chloride. Subsequent Grignard addition (e.g., methylmagnesium bromide) forms the tertiary alcohol, followed by deacetylation.

Critical Notes :

-

Grignard Reagent : Phenylmagnesium halide (2 equivalents).

-

Deprotection : Hydrolysis with aqueous NaOH or HCl.

Large-Scale Industrial Synthesis

Acylation in Toluene with Oxalyl Chloride

Ambeed’s protocol scales the synthesis using oxalyl chloride to generate 4-fluorophenylacetyl chloride, which reacts with this compound in toluene.

Process Highlights :

Crystallization and Purification

The product crystallizes upon cooling to 20–30°C, with purity enhanced by washing cycles. Karl Fischer titration ensures low water content (<500 ppm) in the final product.

Comparative Analysis of Methods

Advantages of NaBH4 Reduction :

-

Simplicity : Single-step reduction under mild conditions.

-

Cost-Effectiveness : NaBH4 is inexpensive and readily available.

Limitations of Grignard Approach :

-

Sensitivity : Requires anhydrous conditions and careful temperature control.

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of (2,3-Dimethoxyphenyl)(piperidin-4-yl)carboxylic acid.

Reduction: Formation of (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanamine.

Substitution: Formation of halogenated derivatives such as 2,3-dibromo- or 2,3-dichloro-phenyl(piperidin-4-yl)methanol.

Scientific Research Applications

(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.

Industrial Applications: The compound is utilized in the development of new materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The methoxy groups on the phenyl ring may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy in neurological applications.

Comparison with Similar Compounds

Key Findings :

- Antiparasitic Activity : Fluorinated benzyl or phenethyl substituents on the piperidine nitrogen significantly enhance activity against resistant parasitic strains. For example, Compound 7 shows IC50 values of 1.03–2.52 µg/mL, outperforming analogs with bulkier substituents .

- Anticancer Activity: Piperidin-4-yl methanol derivatives with electron-donating groups (e.g., methyl) or disubstituted phenyl rings exhibit superior antiproliferative effects. However, trimethoxyphenyl analogs are less effective, likely due to excessive steric hindrance .

- PET Imaging Applications: Fluorophenethyl-substituted derivatives (e.g., α-(2,3-dimethoxyphenyl)-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}methanol) demonstrate enhanced blood-brain barrier penetration and metabolic stability, making them ideal for 5-HT2A receptor imaging .

Physicochemical Properties

Comparative physicochemical data for select derivatives:

| Property | (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol | α-(2,3-Dimethoxyphenyl)-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}methanol |

|---|---|---|

| Molecular Weight | 251.32 g/mol | 387.44 g/mol |

| Density (g/cm³) | Not reported | 1.217 |

| Boiling Point (°C) | Not reported | 572.8 |

| LogP (Predicted) | ~2.1 | ~3.5 |

| Solubility | Moderate in methanol | Low in water; high in DMF |

Insights :

- Fluorophenethyl substitution increases molecular weight and lipophilicity (higher LogP), improving CNS penetration but reducing aqueous solubility .

- The base compound’s moderate solubility in methanol facilitates its use in synthetic workflows, whereas bulkier derivatives require polar aprotic solvents like DMF .

Biological Activity

(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a dimethoxyphenyl group with a piperidin-4-yl moiety, suggesting possible interactions with various biological targets, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its predicted effects, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a dimethoxyphenyl group that enhances lipophilicity and a piperidin-4-yl moiety that may influence its pharmacological properties. The structural characteristics are summarized in the following table:

| Component | Description |

|---|---|

| Dimethoxyphenyl group | Enhances lipophilicity |

| Piperidin-4-yl moiety | Potential for CNS activity |

| Functional group | Methanol |

Predicted Biological Activities

Computational models have predicted several biological activities for this compound, including:

- Antidepressant Effects : Similar compounds have demonstrated efficacy in modulating neurotransmitter systems, particularly dopamine and serotonin, which are crucial in mood regulation.

- Anti-inflammatory Properties : The structural components may interact with inflammatory pathways, suggesting potential use in treating inflammatory conditions.

- Anticancer Activity : Preliminary studies indicate possible cytotoxic effects against various cancer cell lines, although specific mechanisms remain to be elucidated.

While detailed mechanistic studies are lacking, it is hypothesized that the compound may modulate neurotransmitter activity similar to other piperidine derivatives. The binding affinity to various biological targets is an area of ongoing research.

Case Studies and Research Findings

Research has focused on the synthesis and biological evaluation of related compounds. For instance:

- A study on piperidinone derivatives demonstrated significant inhibition of cancer cell proliferation and migration in vitro, highlighting the potential for similar effects in this compound .

- Another investigation into structure-activity relationships (SAR) revealed that modifications to the piperidine ring could enhance anticancer properties while maintaining selectivity for specific cellular pathways .

Interaction Studies

In silico studies have been employed to predict interactions based on structural characteristics. These studies enhance understanding before experimental validation and suggest that this compound could serve as a lead compound for drug development.

Binding Affinity Predictions

The following table summarizes predicted binding affinities of structurally similar compounds:

| Compound Name | Binding Affinity (Ki) | Notable Activities |

|---|---|---|

| 2-Methyl-6-(phenylethynyl)pyridine | 6 μM | Antagonist for mGluR5 receptors |

| 4-(2-Methylphenyl)piperidine | 10 μM | Analgesic and anti-inflammatory effects |

| 1-(2,3-Dimethylphenyl)piperazine | 5 μM | Antidepressant properties |

These compounds illustrate the diversity within this structural class while emphasizing the unique attributes of this compound.

Q & A

Q. What are the established synthetic routes for (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol?

The compound is synthesized via a two-step protocol:

- Step 1 : Coupling this compound with (4-(2-bromoethyl)phenyl)boronic acid under basic conditions (NaHCO₃) in DMF at 85°C for 90 minutes.

- Step 2 : Stabilization of the boronic acid intermediate by treatment with pinacol, yielding a boronic ester derivative. This method achieves a 47% yield after purification via flash chromatography .

Q. How is the compound characterized post-synthesis?

Key analytical techniques include:

- ¹H/¹³C NMR : To confirm structural integrity and substituent positions (e.g., methoxy groups at δ ~3.86 ppm and piperidine protons at δ ~1.33–2.92 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 482.3079 for C₂₈H₄₀BNO₅ [M+H]⁺) .

- HPLC : Monitors reaction progress and purity (>95%) using methanol/buffer mobile phases .

Q. What analytical methods ensure compound purity?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak® AD-H with hexane/ethanol mobile phases.

- LC-MS/MS : Detects impurities at trace levels (e.g., <3% enantiomer content) .

Advanced Research Questions

Q. How is enantiomeric purity achieved and verified?

- Diastereomeric Salt Formation : Treatment with (+)-di-O,O’-p-toluoyl-D-tartaric acid selectively precipitates one enantiomer.

- Verification :

Q. What role does the compound play in PET imaging?

As a precursor to [¹¹C]MDL100907, it enables 5-HT₂ₐ receptor mapping in neurological disorders (e.g., schizophrenia). The hydroxyl group is protected with tert-butyl dicarbonate to prevent interference during radiolabeling .

Q. How is receptor binding affinity assessed?

- Radioligand Displacement Assays : Using [³H]ketanserin or [¹¹C]MDL100907 to measure Kᵢ values. The R-enantiomer exhibits 100-fold selectivity for 5-HT₂ₐ over other serotonin receptors .

- Functional Assays : Phospholipase C (PLC) activation in transfected HEK293 cells quantifies agonist/antagonist efficacy .

Q. What are the challenges in coupling reactions during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.